4-Nitro-2-propan-2-yl-1H-pyrazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

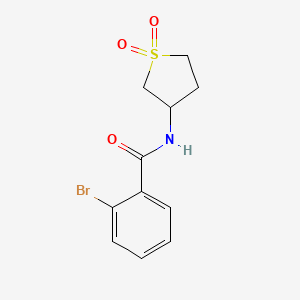

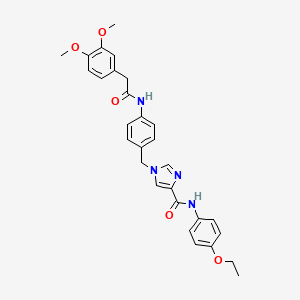

“4-Nitro-2-propan-2-yl-1H-pyrazol-5-one” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a nitro group (-NO2) and a propan-2-yl group (also known as isopropyl group) attached to the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques such as 1H, 13C NMR, and infrared spectroscopies as well as elementary analysis . Single-crystal X-ray diffraction can also be employed for characterizing their crystal structures .Aplicaciones Científicas De Investigación

Catalyst in Organic Synthesis : Fekri et al. (2018) reported the use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones. These nanoparticles are used for reactions involving 4-hydroxycoumarin, showcasing a method that is eco-friendly with high purity products and short reaction times (Fekri et al., 2018).

Synthesis of Anticancer Compounds : Hadiyal et al. (2020) developed an efficient microwave-assisted procedure for synthesizing polysubstituted 4H-Pyran derivatives, which were evaluated for their anticancer activity against various human cancer cell lines. This showcases the potential of 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one derivatives in cancer research (Hadiyal et al., 2020).

Regioselective Synthesis of Pyrazoles : Deng and Mani (2008) described a regioselective synthesis method for tri- or tetrasubstituted pyrazoles. This method demonstrates the chemical versatility and potential applications of this compound in creating specialized organic compounds (Deng & Mani, 2008).

Energetic Materials : Yan et al. (2022) conducted research on the integration of various heterocyclic skeletons for energetic materials. This research highlights the application of this compound in the development of high-performance explosives with enhanced energy and safety (Yan et al., 2022).

Herbicidal Applications : Clark (1996) explored the use of pyrazole nitrophenyl ethers as novel chemistry for herbicidal effects. This research indicates the potential agricultural applications of derivatives of this compound (Clark, 1996).

Biological Evaluation and Antimicrobial Activities : A study conducted in 2021 evaluated the antimicrobial activities of derivatives of this compound. This research highlights its potential in creating effective antimicrobial agents (2021).

Propiedades

IUPAC Name |

4-nitro-2-propan-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-4(2)8-3-5(9(11)12)6(10)7-8/h3-4H,1-2H3,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQNVSRJBRENCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2744595.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2744596.png)

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2744601.png)

![2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid](/img/structure/B2744602.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2744604.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2744609.png)

![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)